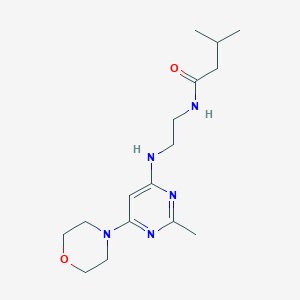![molecular formula C21H22N4O2S B2789037 N-(3-acetamidophenyl)-2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 869345-21-1](/img/structure/B2789037.png)
N-(3-acetamidophenyl)-2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetamidophenyl)-2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide, commonly known as ADMSA, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. ADMSA is a sulfur-containing compound that has been shown to exhibit promising biological activity in a number of studies. In
Wissenschaftliche Forschungsanwendungen
ADMSA has been the subject of numerous scientific studies due to its potential applications in the treatment of various diseases. One of the most promising areas of research involves the use of ADMSA as a chelating agent for heavy metal toxicity. ADMSA has been shown to effectively remove toxic metals such as lead and mercury from the body, making it a potential treatment option for individuals with metal poisoning.
Wirkmechanismus
The mechanism of action of ADMSA involves its ability to chelate metal ions. ADMSA contains a sulfur atom that can bind to metal ions, forming a stable complex that can be excreted from the body. This process is thought to occur primarily in the liver and kidneys, where ADMSA can effectively remove toxic metals from the body.
Biochemical and Physiological Effects:
ADMSA has been shown to exhibit a number of biochemical and physiological effects in various studies. In addition to its chelating properties, ADMSA has been shown to have antioxidant activity, which may help to protect cells from oxidative damage. ADMSA has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ADMSA in lab experiments is its ability to effectively chelate heavy metals. This makes it a valuable tool in studies involving metal toxicity. However, ADMSA has some limitations as well. It can be difficult to work with due to its low solubility in water, which can limit its use in certain experimental setups.
Zukünftige Richtungen
There are a number of potential future directions for research involving ADMSA. One area of interest is the development of new synthetic methods that can improve yields and reduce the number of steps required. Another area of research involves the use of ADMSA in the treatment of other diseases, such as cancer and neurodegenerative disorders. Additionally, there is potential for the development of new chelating agents based on the structure of ADMSA, which may exhibit improved properties and efficacy.
Synthesemethoden
ADMSA can be synthesized using a multistep process that involves the reaction of 3-acetamidophenylboronic acid with 2-bromo-1-(2,5-dimethylphenyl)imidazole. The resulting intermediate is then treated with sodium sulfide to form the final product, ADMSA. The synthesis of ADMSA has been optimized in recent years to improve yields and reduce the number of steps required.
Eigenschaften
IUPAC Name |
N-(3-acetamidophenyl)-2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-14-7-8-15(2)19(11-14)25-10-9-22-21(25)28-13-20(27)24-18-6-4-5-17(12-18)23-16(3)26/h4-12H,13H2,1-3H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOSMJIAZJKOHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C=CN=C2SCC(=O)NC3=CC=CC(=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2E)-3-Phenyl-2-propen-1-yl]cyclopropanamine hydrochloride](/img/no-structure.png)
![3-(3,4-dimethoxyphenyl)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2788959.png)
![3-(5-(furan-2-yl)isoxazole-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2788961.png)

![2,4-Dichloro-5-(pentan-2-ylsulfamoyl)-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2788965.png)


![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2788968.png)
![3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2788969.png)




